molecular formula C12H19N3 B8364832 1-(4-Cyclopropyl-piperazin-1-yl)-cyclobutanecarbonitrile

1-(4-Cyclopropyl-piperazin-1-yl)-cyclobutanecarbonitrile

Cat. No. B8364832
M. Wt: 205.30 g/mol
InChI Key: DVEAYOXLBWZXTP-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, colourless oil, MS: m/e=179.1 [(M−CN)+], was prepared in accordance with the general method of intermediate A from cyclobutanone and 1-cyclopropyl-piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([C:10]#[N:11])[CH2:9]O[CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:12]1(=O)CCC1.[CH:17]1([N:20]2CCNCC2)[CH2:19][CH2:18]1>>[CH:17]1([N:20]2[CH2:4][CH2:5][N:1]([C:6]3([C:10]#[N:11])[CH2:9][CH2:12][CH2:7]3)[CH2:2][CH2:3]2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1(COC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCN(CC1)C1(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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